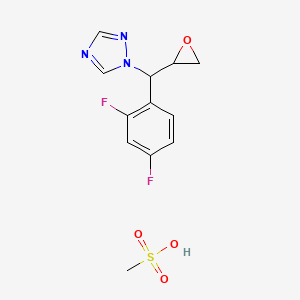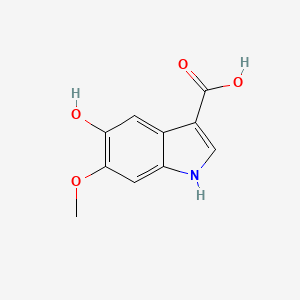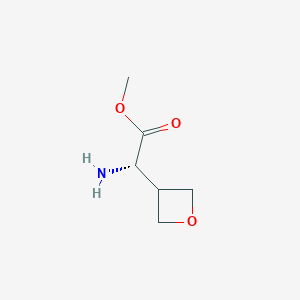
Rivastigmine N-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rivastigmine N-Oxide is a derivative of Rivastigmine, a cholinesterase inhibitor used primarily for the treatment of mild to moderate dementia associated with Alzheimer’s and Parkinson’s diseases. This compound is characterized by the addition of an oxygen atom to the nitrogen atom in the Rivastigmine molecule, forming an N-oxide functional group. This modification can potentially alter the pharmacokinetic and pharmacodynamic properties of the parent compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Rivastigmine N-Oxide typically involves the oxidation of Rivastigmine. One common method is the use of hydrogen peroxide or peracids as oxidizing agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained at room temperature to slightly elevated levels to ensure complete oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of catalytic oxidation methods can also be explored to enhance efficiency and reduce production costs. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions: Rivastigmine N-Oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert this compound back to Rivastigmine.
Substitution: Nucleophilic substitution reactions can occur at the N-oxide functional group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, hydrogen gas with a suitable catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Higher oxidized derivatives.
Reduction: Rivastigmine.
Substitution: Substituted Rivastigmine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Rivastigmine N-Oxide has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of N-oxide functional groups on the pharmacokinetics and pharmacodynamics of drugs.
Biology: Investigated for its potential neuroprotective effects and its ability to modulate cholinergic neurotransmission.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases, with studies focusing on its efficacy and safety profile.
Industry: Utilized in the development of novel drug delivery systems and formulations to enhance the bioavailability and therapeutic effects of Rivastigmine.
Mecanismo De Acción
Rivastigmine N-Oxide exerts its effects by inhibiting cholinesterase enzymes, specifically acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. The N-oxide functional group may also contribute to the compound’s ability to cross the blood-brain barrier more effectively, potentially enhancing its therapeutic effects.
Comparación Con Compuestos Similares
Rivastigmine: The parent compound, primarily used for the treatment of Alzheimer’s and Parkinson’s diseases.
Donepezil: Another cholinesterase inhibitor used for Alzheimer’s disease.
Galantamine: A cholinesterase inhibitor with additional nicotinic receptor modulating properties.
Uniqueness: Rivastigmine N-Oxide is unique due to the presence of the N-oxide functional group, which can alter its pharmacokinetic and pharmacodynamic properties compared to Rivastigmine. This modification may enhance its ability to cross the blood-brain barrier and potentially improve its efficacy and safety profile.
Propiedades
IUPAC Name |
(1S)-1-[3-[ethyl(methyl)carbamoyl]oxyphenyl]-N,N-dimethylethanamine oxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-6-15(3)14(17)19-13-9-7-8-12(10-13)11(2)16(4,5)18/h7-11H,6H2,1-5H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMWTVGNCZCYGB-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)C(C)[N+](C)(C)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)[C@H](C)[N+](C)(C)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5'-O-(4,4'-Dimethoxytrityl)-2'-deoxy-2'-fluoro-5-methyluridine-3'-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite](/img/structure/B8121720.png)
![(1R,2S,3R,5R)-4-azido-6,8-dioxabicyclo[3.2.1]octane-2,3-diol](/img/structure/B8121725.png)






![2-Oxo-2,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic Acid](/img/structure/B8121775.png)

